1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane
Overview
Description
1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane is a chemical compound with the molecular formula C5H7F3O2. It is known for its unique structure, which includes an epoxy group and a trifluoroethoxy group. This compound is used in various industrial and scientific applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane can be synthesized through several methods. One common method involves the reaction of 3-chloro-1,2-epoxypropane with 2,2,2-trifluoroethanol in the presence of a base such as sodium hydroxide. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the epoxy group to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, carbonyl compounds, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Mechanism of Action
The mechanism of action of 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane involves its reactivity with nucleophiles. The epoxy group is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. The trifluoroethoxy group enhances the compound’s stability and reactivity by influencing the electronic properties of the molecule .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-propane
- 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-butane
- 1,2-Epoxy-3-(2,2,2-trifluoroethoxy)-pentane
Uniqueness
This compound is unique due to its specific combination of an epoxy group and a trifluoroethoxy group. This combination imparts distinct reactivity and stability, making it valuable in various applications. Compared to similar compounds, it offers a balance of reactivity and stability that is advantageous in both research and industrial settings .
Properties
IUPAC Name |
2-(2,2,2-trifluoroethoxymethyl)oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O2/c6-5(7,8)3-9-1-4-2-10-4/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOORGFXBMIIZHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376781 | |
Record name | 2-[(2,2,2-Trifluoroethoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1535-91-7 | |
Record name | 2-[(2,2,2-Trifluoroethoxy)methyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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